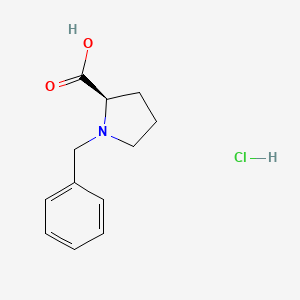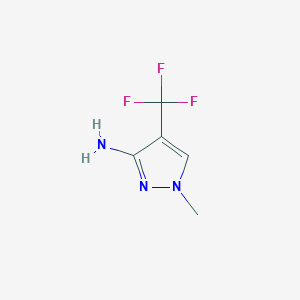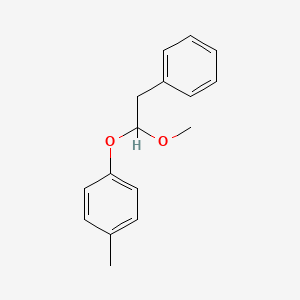
1-benzyl-D-proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-D-proline hydrochloride is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the proline ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-D-proline hydrochloride typically involves the protection of the amino group of proline, followed by benzylation and subsequent deprotectionThe final step involves the removal of the protective group to yield 1-benzyl-D-proline, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-D-proline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding amines.
Substitution: The major products are substituted proline derivatives.
Scientific Research Applications
1-benzyl-D-proline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein folding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-benzyl-D-proline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-L-proline hydrochloride
- 2-benzyl-D-proline hydrochloride
- 1-benzyl-D-piperidine hydrochloride
Uniqueness
1-benzyl-D-proline hydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(2R)-1-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H/t11-;/m1./s1 |
InChI Key |
ZNWHWMURQWRKED-RFVHGSKJSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11751623.png)

![1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11751640.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11751656.png)



![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751679.png)


![5-Bromo-6-nitrobenzo[d]thiazol-2-amine](/img/structure/B11751708.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751714.png)
